4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of difluoromethyl and isopropyl groups contributes to its distinctive properties, making it a subject of various synthetic and biological studies.
This compound can be synthesized through various organic reactions involving pyrazole and pyridine derivatives, often utilizing difluoromethylation techniques. The synthesis typically involves multiple steps to achieve the desired structure.
The compound falls under the category of heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological activities. These compounds have been explored for applications in medicinal chemistry, particularly in drug development.
The synthesis of 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one generally involves a multi-step process:
The reaction conditions often require specific temperatures and solvents to optimize yields. Advanced techniques such as microwave-assisted synthesis may also be employed for efficiency.
The molecular structure of 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one features a bicyclic framework with a pyrazole ring fused to a pyridine ring. The difluoromethyl group is attached at the 4-position, while the isopropyl and methyl groups are located at the 2 and 3 positions, respectively.
4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical transformations:
The mechanism of action for 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The difluoro groups enhance binding affinity and selectivity, potentially modulating target activity by either inhibition or activation. The exact pathways depend on the biological context and specific targets involved .
4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several notable applications:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic architecture in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This core structure exhibits two principal tautomeric forms (1H and 2H), with the 1H-isomer demonstrating superior thermodynamic stability (37.03 kJ/mol) and predominance in drug development contexts [3]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, featured in more than 5,500 scientific references and 2,400 patents, underscoring their chemical versatility and therapeutic relevance [3]. The structural advantage lies in the presence of five modifiable positions (N1, C3, C4, C5, C6) that enable extensive pharmacophore optimization. Computational analyses reveal that N1 alkylation (particularly methyl, 31.78% of derivatives) enhances aromatic stabilization across both rings, while C3 methylation (46.77% prevalence) optimizes steric and electronic interactions with biological targets [3] . This scaffold's planar geometry facilitates intercalation into biological macromolecules, as demonstrated in DNA-binding anticancer agents where it mimics the spatial orientation of classical intercalators like doxorubicin [5].
Table 1: Structural Diversity and Prevalence of Pyrazolo[3,4-b]pyridine Substitutions
Position | Most Common Substituent | Prevalence (%) | Biological Impact |
---|---|---|---|
N1 | Methyl | 31.78 | Enhances aromatic stabilization and metabolic stability |
C3 | Methyl | 46.77 | Optimizes steric occupancy and electron distribution |
C4 | Carbonyl/Oxo | 18.90 | Enables hydrogen bonding with target proteins |
C6 | Hydrogen | 30.83 | Serves as modification site for functionalization |
N1 (Alternative) | Phenyl | 15.17 | Introduces hydrophobic π-stacking capabilities |
The strategic incorporation of difluoromethyl and isopropyl groups at the C4 and N2 positions, respectively, confers distinct pharmacodynamic and pharmacokinetic advantages. The difluoromethyl group (-CF₂H) significantly enhances membrane permeability through controlled lipophilicity (LogP increase ≈ 0.7) while resisting oxidative metabolism due to fluorine's electronegativity [7]. Spectroscopic studies confirm that this moiety participates in hydrogen bonding with biological targets through its polarized C-F bonds, notably forming fluorine-specific interactions with kinase domain residues (Asn655, Cys656) in tropomyosin receptor kinase (TRK) inhibitors [6]. Concurrently, the isopropyl group at N2 induces optimal steric occlusion, preventing tautomerization to the less stable 1H-form and maintaining target engagement geometry. Molecular dynamics simulations reveal that the isopropyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site in kinases, contributing ≈2.3 kcal/mol binding energy through van der Waals interactions [6] [7]. Synthetic methodologies for introducing these groups involve sequential functionalization: cyclocondensation of 2-isopropyl-3-amino-5-difluoromethyl-pyrazole precursors, followed by regioselective difluoromethylation using reagents like difluoromethyl iodide under basic conditions (KOBu-t/NaH) . Microwave-assisted synthesis techniques have optimized this process, achieving yields >78% under mild conditions [7].
Table 2: Synthetic Approaches for Key Substituents in Pyrazolo[3,4-b]pyridines
Functionalization Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Pyrazole Core Formation | 3-methyl-1H-pyrazole + pyridine derivatives, glacial AcOH | 2-isopropyl-3-amino-5-difluoromethyl-pyrazole | 65–80 |
Difluoromethylation | Difluoromethyl iodide, KOBu-t, DMF, 80°C | 4-bromo-2-isopropyl-2H-pyrazolo[3,4-b]pyridine | 70–75 |
Isopropyl Introduction | Isopropyl bromide, NaH, THF, reflux | 4-substituted-2H-pyrazolo[3,4-b]pyridine | 82–89 |
One-Pot Borylation/Suzuki | Pd(dppf)Cl₂, B₂pin₂, then aryl halide, K₂CO₃ | 6-aryl-4-(difluoromethyl)-2-isopropyl derivatives | 60–68 |
The therapeutic exploration of pyrazolo[3,4-b]pyridines originated with Ortoleva's 1908 synthesis of monosubstituted derivatives via diphenylhydrazone-pyridine condensation [3]. A significant inflection point occurred in the 1980s with the development of anxiolytic agents like cartazolate and tracazolate, which demonstrated GABAergic modulation through allosteric interactions with GABAₐ receptors [5]. The 21st century witnessed strategic diversification into kinase inhibition and DNA intercalation. Contemporary drug discovery has exploited the scaffold's synthetic tractability through: (1) Buchwald-Hartwig amination for C5-arylaminofunctionalization; (2) Miyaura borylation for introducing boron-based leaving groups; and (3) regioselective Suzuki couplings for generating biaryl derivatives [6] . This evolution is exemplified by the compound 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018126-40-3), which embodies modern design principles with its hydrogen bond-accepting difluoromethyl group, sterically demanding isopropyl moiety, and metabolically stable lactam [1] . Current research focuses on TRK inhibitors featuring this core, where derivatives exhibit IC₅₀ values as low as 56 nM against TRKA kinase through hinge-region binding (Glu590, Met592) and DFG-motif interactions [6]. The scaffold's versatility is further demonstrated in antimicrobial quorum-sensing inhibitors targeting Pseudomonas aeruginosa LasR proteins and anticancer agents inducing tumor regression in orthotopic breast cancer models without systemic toxicity [5] .
Table 3: Historical Development of Pyrazolo[3,4-b]pyridine Pharmacophores
Era | Therapeutic Focus | Representative Agents | Key Structural Features |
---|---|---|---|
1908–1950 | Synthetic exploration | Ortoleva's phenyl derivative | C3-phenyl substitution |
1980s | GABAergic anxiolytics | Cartazolate, Tracazolate | N1-ethyl, C3-ester groups |
2000–2010 | Broad-spectrum bioactivity | Antimicrobial derivatives | C4-carboxamide, C6-hydrazone |
2010–Present | Kinase inhibitors/DNA intercalators | TRK inhibitors (e.g., C03), anticancer derivatives | C4-difluoromethyl, N2-isopropyl, C6-oxo |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1